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Compound of Interest

Compound Name: Oxazol-5-YL-methylamine

Cat. No.: B15147029 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Oxazol-5-yl-methylamine is a valuable heterocyclic building block in medicinal chemistry and

drug discovery. The oxazole scaffold is present in numerous biologically active compounds,

and the 5-aminomethyl substituent provides a key vector for chemical modification and

interaction with biological targets.[1][2] This document provides detailed protocols for the

synthesis of oxazol-5-yl-methylamine and its derivatives, along with relevant data and

visualizations to aid in its application in research and development.

Synthetic Protocols
Two primary synthetic routes for the preparation of oxazol-5-yl-methylamine are presented

below. Route 1 proceeds via the synthesis and subsequent deprotection of an N-protected 5-

(aminomethyl)oxazole. Route 2 offers a versatile alternative starting from the commercially

available oxazole-5-methanol.

Route 1: Synthesis via N-Protected 5-
(Aminomethyl)oxazole
This route involves the formation of an N-Boc protected 5-(aminomethyl)oxazole from an N-

Boc-amino acid ester and an α-lithiated isocyanide, followed by deprotection of the amine.
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Step 1: Synthesis of N-Boc-5-(aminomethyl)oxazole
This procedure is adapted from the general principles of oxazole synthesis from α-amino

esters.

Experimental Protocol:

Preparation of the lithiated isocyanide: In a flame-dried, three-necked round-bottom flask

equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve methyl

isocyanide (1.0 eq) in anhydrous tetrahydrofuran (THF) to make a 0.5 M solution.

Cool the solution to -78 °C in a dry ice/acetone bath.

Slowly add a solution of n-butyllithium (1.0 eq, 1.6 M in hexanes) dropwise, maintaining the

temperature below -70 °C.

Stir the resulting solution at -78 °C for 30 minutes.

Reaction with the amino ester: In a separate flame-dried flask, dissolve N-Boc-glycine methyl

ester (1.2 eq) in anhydrous THF.

Slowly add the solution of the N-Boc-amino ester to the pre-formed lithiated isocyanide

solution at -78 °C.

Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature

and stir overnight.

Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride

solution.

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purification: Purify the crude product by flash column chromatography on silica gel (eluent:

hexane/ethyl acetate gradient) to yield N-Boc-5-(aminomethyl)oxazole.
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Reactant/Reagent Molar Eq.

Methyl isocyanide 1.0

n-Butyllithium 1.0

N-Boc-glycine methyl ester 1.2

Anhydrous THF -

Saturated aq. NH4Cl -

Ethyl acetate -

Brine -

Anhydrous Na2SO4 -

Table 1: Stoichiometry for the synthesis of N-Boc-5-(aminomethyl)oxazole.

Step 2: Deprotection of N-Boc-5-(aminomethyl)oxazole
This step removes the tert-butyloxycarbonyl (Boc) protecting group to yield the final product.

Experimental Protocol:

Dissolve N-Boc-5-(aminomethyl)oxazole (1.0 eq) in dichloromethane (DCM, 0.1 M).

Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by

TLC until the starting material is consumed.

Concentrate the reaction mixture under reduced pressure.

Dissolve the residue in a small amount of DCM and neutralize with saturated aqueous

sodium bicarbonate solution.

Extract the aqueous layer with DCM (3 x 30 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to afford oxazol-5-yl-methylamine.

Reactant/Reagent Molar Eq.

N-Boc-5-(aminomethyl)oxazole 1.0

Dichloromethane (DCM) -

Trifluoroacetic acid (TFA) 10

Saturated aq. NaHCO3 -

Brine -

Anhydrous Na2SO4 -

Table 2: Reagents for the deprotection of N-Boc-5-(aminomethyl)oxazole.

Route 2: Synthesis from Oxazole-5-methanol
This route utilizes the commercially available oxazole-5-methanol, which is first oxidized to the

corresponding aldehyde and then converted to the amine via reductive amination.

Step 1: Swern Oxidation of Oxazole-5-methanol to
Oxazole-5-carbaldehyde
This protocol uses a mild oxidation method to convert the primary alcohol to an aldehyde.[3][4]

[5][6]

Experimental Protocol:

Activator Preparation: In a flame-dried, three-necked round-bottom flask under a nitrogen

atmosphere, add anhydrous dichloromethane (DCM, 0.2 M) and cool to -78 °C.

Slowly add oxalyl chloride (1.5 eq) to the DCM.

In a separate flask, dissolve dimethyl sulfoxide (DMSO, 2.2 eq) in anhydrous DCM and add it

dropwise to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15
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minutes.

Oxidation: Dissolve oxazole-5-methanol (1.0 eq) in anhydrous DCM and add it dropwise to

the activated DMSO solution at -78 °C. Stir for 30 minutes.

Quenching: Add triethylamine (5.0 eq) dropwise to the reaction mixture at -78 °C.

Allow the reaction to warm to room temperature and stir for 1 hour.

Work-up: Add water to the reaction mixture and separate the layers.

Extract the aqueous layer with DCM (3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purification: Purify the crude oxazole-5-carbaldehyde by flash column chromatography on

silica gel.

Reactant/Reagent Molar Eq.

Oxazole-5-methanol 1.0

Oxalyl chloride 1.5

Dimethyl sulfoxide (DMSO) 2.2

Triethylamine 5.0

Anhydrous Dichloromethane -

Water -

Brine -

Anhydrous Na2SO4 -

Table 3: Reagents for Swern oxidation of oxazole-5-methanol.

Step 2: Reductive Amination of Oxazole-5-carbaldehyde
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This procedure converts the aldehyde to the primary amine using sodium triacetoxyborohydride

as a mild reducing agent.[7][8][9]

Experimental Protocol:

To a solution of oxazole-5-carbaldehyde (1.0 eq) in 1,2-dichloroethane (DCE, 0.1 M), add

ammonium acetate (5.0 eq).

Stir the mixture at room temperature for 30 minutes.

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution.

Separate the layers and extract the aqueous phase with DCM (3 x 40 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to yield oxazol-5-yl-methylamine.

Reactant/Reagent Molar Eq.

Oxazole-5-carbaldehyde 1.0

Ammonium acetate 5.0

Sodium triacetoxyborohydride 1.5

1,2-Dichloroethane (DCE) -

Saturated aq. NaHCO3 -

Dichloromethane (DCM) -

Brine -

Anhydrous Na2SO4 -

Table 4: Reagents for the reductive amination of oxazole-5-carbaldehyde.
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Visualizations
Synthetic Workflow

Route 1 Route 2

N-Boc-glycine methyl ester +
Methyl isocyanide

N-Boc-5-(aminomethyl)oxazole

  n-BuLi, THF, -78°C to rt

Oxazol-5-yl-methylamine

  TFA, DCM

Oxazole-5-methanol

Oxazole-5-carbaldehyde

  Swern Oxidation
(Oxalyl chloride, DMSO, Et3N)

Oxazol-5-yl-methylamine

  Reductive Amination
(NH4OAc, NaBH(OAc)3)

Click to download full resolution via product page

Synthetic routes to oxazol-5-yl-methylamine.

Application in Kinase Inhibitor Scaffolds
Oxazole derivatives are known to act as scaffolds for kinase inhibitors by mimicking the hinge-

binding motif of ATP. The aminomethyl group at the 5-position can be further functionalized to

interact with other regions of the ATP-binding pocket, enhancing potency and selectivity.
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Potential role of oxazole derivatives as kinase inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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